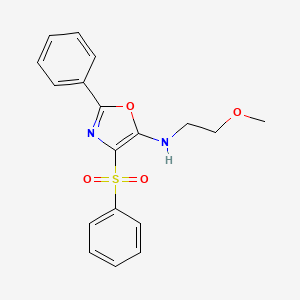

4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine

Description

4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a benzenesulfonyl group, a methoxyethyl group, and a phenyl group attached to an oxazole ring

Properties

IUPAC Name |

4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-23-13-12-19-17-18(25(21,22)15-10-6-3-7-11-15)20-16(24-17)14-8-4-2-5-9-14/h2-11,19H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDDEPMAQNWPSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine typically involves multi-step organic reactions. One common method includes the reaction of 2-phenyl-1,3-oxazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. This step introduces the benzenesulfonyl group to the oxazole ring. Subsequently, the N-(2-methoxyethyl) group can be introduced through a nucleophilic substitution reaction using 2-methoxyethylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents under inert atmosphere.

Substitution: Various nucleophiles such as amines, thiols, or alcohols; reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as a pharmacophore, interacting with active sites of enzymes, while the oxazole ring can enhance binding affinity through hydrogen bonding and π-π interactions. The methoxyethyl group may contribute to the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

4-(benzenesulfonyl)-2-phenyl-1,3-oxazole: Lacks the N-(2-methoxyethyl) group, which may affect its solubility and biological activity.

N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine: Does not have the benzenesulfonyl group, potentially altering its interaction with molecular targets.

4-(benzenesulfonyl)-N-(ethyl)-2-phenyl-1,3-oxazol-5-amine: Similar structure but with an ethyl group instead of a methoxyethyl group, which may influence its chemical properties and reactivity.

Uniqueness

4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both the benzenesulfonyl and methoxyethyl groups enhances its versatility in various applications compared to similar compounds.

Biological Activity

4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine is a compound of interest due to its potential therapeutic applications, particularly in oncology and other areas of pharmacology. This article reviews the biological activity of this compound, summarizing its synthesis, mechanism of action, and relevant research findings.

The synthesis of this compound involves several steps, typically starting from readily available precursors. The reaction conditions may vary based on the desired yield and purity. A general synthetic route includes the formation of the oxazole ring followed by sulfonylation and amination processes.

Chemical Structure:

- Molecular Formula: C17H20N2O3S

- Molecular Weight: 344.42 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may exert its effects through:

- Inhibition of Kinases: Similar compounds have shown inhibitory effects on various kinases involved in cancer progression.

- Modulation of Apoptosis: The compound may influence apoptotic pathways, promoting cell death in cancer cells while sparing normal cells.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| HT-29 (Colon Cancer) | 4.8 |

| A549 (Lung Cancer) | 6.2 |

These values indicate that the compound is particularly potent against colon cancer cells, suggesting a potential for further development as an anticancer agent.

Case Studies

- Study on HT-29 Xenografts: In vivo studies using HT-29 human colon adenocarcinoma xenografts demonstrated that treatment with this compound at doses of 100 mg/kg significantly reduced tumor growth compared to controls .

- Mechanistic Insights: Molecular docking studies have revealed that the compound binds effectively to the ATP-binding site of key kinases, suggesting a competitive inhibition mechanism .

Safety and Toxicology

Toxicological assessments are critical for evaluating the safety profile of new compounds. Preliminary data suggest that this compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.